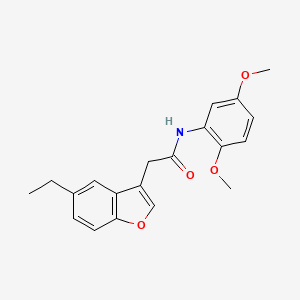![molecular formula C26H19ClF4N6 B11419722 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine](/img/structure/B11419722.png)
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, along with a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring . The quinazoline moiety can be introduced through the reaction of an appropriate amine with a substituted benzaldehyde, followed by cyclization . The final step involves the coupling of the triazoloquinazoline intermediate with a fluorophenyl-substituted piperazine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents . The choice of solvents, temperature, and pressure conditions can also be optimized to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield the corresponding amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C26H19ClF4N6 |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
7-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H19ClF4N6/c27-18-8-9-21-19(15-18)24(36-12-10-35(11-13-36)22-7-2-1-6-20(22)28)32-25-23(33-34-37(21)25)16-4-3-5-17(14-16)26(29,30)31/h1-9,14-15H,10-13H2 |
InChI Key |
FHWBJGXUTPVZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11419639.png)
![Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11419640.png)
![5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11419653.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419656.png)
![4-(2-chlorobenzyl)-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11419668.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B11419677.png)
![1-(2-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419680.png)
![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B11419686.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11419703.png)
![6-benzyl-5-methyl-2-[(4-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11419709.png)
![N-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11419716.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419717.png)
